molecular formula C17H23N7O B2421325 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415503-03-4

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2421325
CAS No.: 2415503-03-4
M. Wt: 341.419
InChI Key: LKYIQRNVRUNKAM-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound with the molecular formula C17H23N7O and a molecular weight of 341.419 g/mol. This compound features a morpholine ring, a piperazine ring, and two pyrimidine rings, making it a unique structure in the realm of heterocyclic chemistry.

Properties

IUPAC Name

4-[2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-19-16(20-13-14)23-4-6-24(7-5-23)17-18-3-2-15(21-17)22-8-10-25-11-9-22/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYIQRNVRUNKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-methylpyrimidine with piperazine to form 4-(5-methylpyrimidin-2-yl)piperazine. This intermediate is then reacted with 4-chloropyrimidine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups into the pyrimidine rings.

Scientific Research Applications

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another kinase inhibitor with a broader spectrum of activity.

    Nilotinib: Similar to imatinib but with improved efficacy and safety profile.

Uniqueness

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

The compound 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N7OC_{17}H_{21}N_7O with a molecular weight of approximately 355.5 g/mol. The structure features a morpholine ring, pyrimidine moieties, and a piperazine unit, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H21N7O
Molecular Weight355.5 g/mol
IUPAC NameThis compound
InChI KeyUJEGKQHQYDIQEP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyrimidine rings enhances its binding affinity to these targets, potentially modulating their activity.

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular proliferation and survival.
  • Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines.

In a study involving NCI-60 cell line screening, related compounds demonstrated:

  • GI50 values indicating cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma.
CompoundCell LineGI50 (μM)
Compound AHOP-92 (NSCLC)10
Compound BHCT116 (Colorectal)40
Compound CSK-BR-3 (Breast)46

Antimicrobial Activity

Another aspect of the biological activity includes antimicrobial properties. Compounds with similar structural features have been screened for in vitro antibacterial activity, showing moderate to good efficacy against various bacterial strains.

Case Studies

  • Anticancer Efficacy : A derivative of this compound was tested against multiple cancer cell lines, revealing significant antiproliferative effects. The study highlighted the importance of the piperazine moiety in enhancing cytotoxicity.
  • Antimicrobial Screening : In vitro studies indicated that several derivatives exhibited notable antimicrobial activity, with some compounds demonstrating effectiveness comparable to established antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the substituents on the piperazine or pyrimidine rings can significantly affect potency and selectivity.

Key observations include:

  • Substituent Variation : Altering substituents on the piperazine ring can enhance binding affinity to target proteins.
  • Ring Modifications : Changes in the morpholine or pyrimidine structures can lead to improved pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for preparing 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine?

Methodological Answer: The synthesis involves multi-step nucleophilic substitution and coupling reactions. A typical approach includes:

  • Step 1: Reacting 5-methylpyrimidin-2-amine with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazine-substituted pyrimidine intermediate .
  • Step 2: Coupling the intermediate with 4-chloropyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Introducing the morpholine moiety via nucleophilic displacement under controlled pH and temperature (e.g., 60°C in THF) .
    Key Metrics: Monitor reaction progress via TLC and confirm purity (>95%) using HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example, the morpholine ring protons appear as a singlet at δ 3.52 ppm (DMSO-d₆) .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Use ESI-MS to verify molecular weight (e.g., [M+H]+ = 385.4) and detect impurities .
  • X-ray Crystallography (if crystalline): Resolve the crystal structure using programs from the CCP4 suite (e.g., REFMAC5 for refinement) to confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test inhibitory activity against kinases (e.g., PI3K or mTOR) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake Studies: Use radiolabeled compound (³H or ¹⁴C) in cell lines (e.g., HEK293) to assess membrane permeability .
  • Cytotoxicity Screening: Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in morpholine) by acquiring spectra at temperatures from 25°C to −40°C .
  • DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian 16) to assign ambiguous signals .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-morpholine) to simplify splitting patterns in crowded spectral regions .

Q. What strategies optimize reaction yields in the presence of steric hindrance from the morpholine ring?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield (e.g., 80% yield in 2 hours vs. 24 hours conventionally) by enhancing energy transfer .
  • Protecting Groups: Temporarily protect the morpholine nitrogen with Boc groups to minimize steric clashes during coupling steps .
  • Solvent Optimization: Use low-polarity solvents (e.g., toluene) to favor SN2 mechanisms over elimination pathways .

Q. How can researchers establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing 5-methylpyrimidine with 5-fluoro or 5-cyano groups) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains) and correlate with experimental IC₅₀ values .
  • Free-Wilson Analysis: Statistically quantify contributions of individual substituents to biological activity using a library of 20+ analogs .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (e.g., pH 1–13, 40°C/75% humidity) and monitor degradation products via UPLC-QTOF .
  • Plasma Stability Assays: Incubate with human plasma at 37°C for 24 hours; quantify intact compound using LC-MS/MS .
  • Cryo-EM (for protein complexes): Resolve the compound bound to its target protein to assess conformational stability at near-atomic resolution .

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